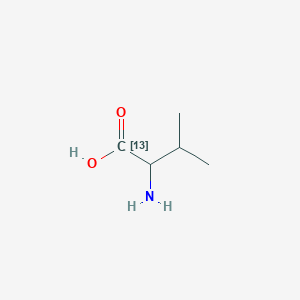

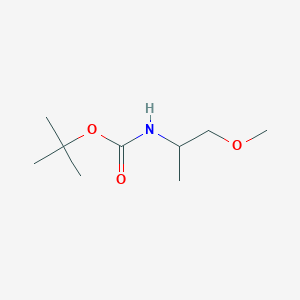

tert-Butyl (1-methoxypropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“tert-butyl N-(1-methoxypropan-2-yl)carbamate” is used in chemical synthesis . It is a compound with a molecular weight of 189.25 and is used in various chemical reactions .

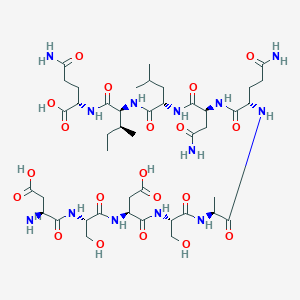

Intermediate in Ceftolozane Synthesis

This compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

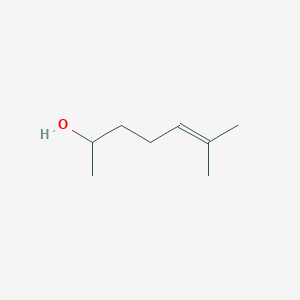

Synthesis of Other Compounds

It is also used in the synthesis of other compounds. For example, it has been used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .

Research and Development

This compound is used in research and development in the field of organic chemistry . It is often used in laboratories for the synthesis of other compounds and for testing chemical reactions .

Pharmaceutical Industry

In the pharmaceutical industry, “tert-butyl N-(1-methoxypropan-2-yl)carbamate” is used in the production of drugs . As mentioned earlier, it is an important intermediate in the synthesis of ceftolozane .

Education

In educational settings, this compound is used in teaching and learning about organic chemistry . It provides a practical example of a compound used in chemical synthesis .

Wirkmechanismus

Target of Action

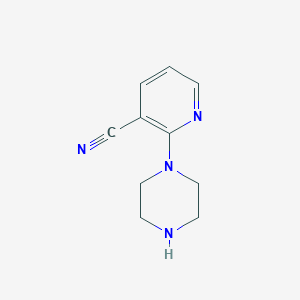

Tert-Butyl N-(1-methoxypropan-2-yl)carbamate, also known as tert-Butyl (1-methoxypropan-2-yl)carbamate, is a complex organic compound. Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This suggests that tert-Butyl N-(1-methoxypropan-2-yl)carbamate may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may influence neuronal signaling pathways .

Result of Action

The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may have effects on neuronal function .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571542 |

Source

|

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate | |

CAS RN |

194156-54-2 |

Source

|

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.